ダルセタン
概要
説明
ダルセタンは、選択的なエンドセリン ETA 受容体拮抗薬です。 これは、うっ血性心不全と高血圧の治療のために評価されています . この化合物は、強力な血管収縮性ペプチドであるエンドセリンの血管収縮効果を阻害する能力で知られています .
科学的研究の応用
ダルセタンには、いくつかの科学研究における応用があります。
化学: エンドセリン受容体拮抗薬とその化学的性質を研究する際のモデル化合物として使用されます。
生物学: ダルセタンに関する研究は、エンドセリンとその受容体を含む生物学的経路の理解に役立ちます。
作用機序
ダルセタンは、エンドセリン ETA 受容体を選択的に拮抗することにより、その効果を発揮します。この阻害により、エンドセリンがその受容体に結合することが阻止され、その血管収縮効果が阻害されます。 主要な機序は末梢血管拡張であり、血圧の低下につながります . 分子標的は、エンドセリン-1 受容体であり、関連する経路は、血管収縮と血圧調節です .
生化学分析
Biochemical Properties
Darusentan interacts with the endothelin ETA receptor, acting as an antagonist . The biochemical reactions involving Darusentan primarily result in peripheral vasodilation due to the blockade of the vasoconstrictor effects of endothelin .
Cellular Effects
Darusentan’s interaction with the endothelin ETA receptor leads to a decrease in blood pressure . This is achieved through the inhibition of the vasoconstrictor effects of endothelin, leading to peripheral vasodilation .
Molecular Mechanism
The molecular mechanism of Darusentan involves its antagonistic action on the endothelin ETA receptor . This interaction blocks the vasoconstrictor effects of endothelin, leading to peripheral vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Darusentan have been observed over time. For instance, in a study involving patients with chronic heart failure, Darusentan was administered over a period of 24 weeks
Metabolic Pathways
It is known that Darusentan is primarily metabolized in the liver and excreted via the bile .
準備方法
光学的に純粋な (+)-ダルセタンの調製には、フルクトースまたはその水和物に由来するキラルケトンを触媒として用い、β-不飽和アルケンを不斉エポキシ化触媒する工程が含まれます。 生成物は、その後、エポキシ化合物の開環反応と置換反応にかけられます . 工業生産法では、最適化された反応条件と精製技術によって、高純度と高収率を実現することを目指しています .
化学反応の分析
ダルセタンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、対応する酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。形成される主要な生成物は、使用された特定の反応条件と試薬によって異なります。
類似化合物との比較
ダルセタンは、アンブリセンタンやボスエンタンなどの他のエンドセリン受容体拮抗薬と比較されています。 これらの化合物はすべてエンドセリン受容体を標的としていますが、ダルセタンは ETA 受容体に対する選択性においてユニークです . 類似の化合物には以下が含まれます。
アンブリセンタン: 肺動脈性高血圧の治療に使用される、もう1つの選択的なエンドセリン ETA 受容体拮抗薬です。
ダルセタンの ETA 受容体に対する選択性は、この受容体の選択的阻害が望ましい特定の治療用途において有望な候補となっています。
特性
IUPAC Name |
(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVSJIALLTFRP-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057664 | |
Record name | Darusentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mode of action by which the endothelin receptor antagonists cause a decrease of the BP is not yet totally elucidated; however, peripheral vasodilatation due to blockade of the vasoconstrictor effects of endothelin is the most likely explanation. A reduction of cardiac contractility is considered unlikely. Several studies have been published that investigated the effects of either selective or nonselective endothelin receptor blockade in patients with heart failure. In these studies, application of endothelin antagonists, while decreasing both systemic and pulmonary BP increased cardiac index and did not alter cardiac contractility or heart rate. | |
Record name | Darusentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
171714-84-4 | |
Record name | Darusentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171714-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darusentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171714844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darusentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darusentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARUSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JD57L6RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。